4-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a benzodiazole ring, a bromophenyl group, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Bromination of the Phenyl Ring:
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The benzodiazole, bromophenyl, and pyrazole moieties are then coupled together using appropriate coupling agents and conditions.
Formation of the Oxobutanoic Acid Moiety: This can be achieved through the reaction of the intermediate compound with succinic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalation into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid: Lacks the bromine atom on the phenyl ring.
4-[5-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid: Contains a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
The presence of the bromine atom on the phenyl ring in 4-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid imparts unique chemical and biological properties, such as increased reactivity and potential for specific biological interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C20H17BrN4O3 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)-5-(3-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H17BrN4O3/c21-13-5-3-4-12(10-13)16-11-17(25(24-16)18(26)8-9-19(27)28)20-22-14-6-1-2-7-15(14)23-20/h1-7,10,17H,8-9,11H2,(H,22,23)(H,27,28) |
InChI Key |
CSWLZPCAKGQZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC(=CC=C2)Br)C(=O)CCC(=O)O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.